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Iridium;nickel

Cat. No.: B14523268
CAS No.: 62339-55-3
M. Wt: 368.30 g/mol
InChI Key: GEBBLFAQCLOMFC-UHFFFAOYSA-N
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Description

Overview of Iridium and Nickel in Contemporary Chemistry and Materials Science

Iridium (Ir), a member of the platinum group metals, is one of the rarest elements in the Earth's crust. sfa-oxford.com It is characterized by its exceptional chemical stability, high melting point, and remarkable resistance to corrosion, even at elevated temperatures. researchgate.netresearchgate.net In modern materials science, iridium's most critical application is as an electrocatalyst, particularly for the oxygen evolution reaction (OER) in acidic environments, a key process in proton exchange membrane (PEM) water electrolyzers for green hydrogen production. sfa-oxford.comsciencedaily.com Its unique stability under the harsh acidic and high-voltage conditions of PEM electrolysis makes it functionally irreplaceable in many current technologies. sfa-oxford.com However, its extreme scarcity and high cost are significant barriers to large-scale implementation. sciencedaily.comcsic.es

In contrast, Nickel (Ni) is an abundant, relatively inexpensive, and less toxic transition metal. helmholtz-berlin.deresearchgate.net It is a cornerstone of many industrial alloys and has been extensively researched for its catalytic properties. researchgate.net While nickel-based materials are effective catalysts for various reactions, including the hydrogen evolution reaction (HER), they often lack the long-term stability of precious metals, especially in corrosive acidic conditions. helmholtz-berlin.deacs.org Research focuses on leveraging nickel's favorable economics and electronic properties by nanostructuring it or combining it with other elements to enhance its performance. helmholtz-berlin.deresearchgate.net

Significance of Intermetallic and Hybrid Iridium-Nickel Formulations

The development of iridium-nickel (Ir-Ni) alloys, intermetallic compounds, and hybrid formulations represents a targeted strategy to create high-performance materials while minimizing reliance on costly iridium. cea.frsciopen.com The significance of these systems lies in the synergistic effects that arise from the interaction between the two metals at the atomic level. Alloying nickel with iridium can modulate the electronic structure of the iridium active sites, which optimizes the adsorption and desorption energies of key reaction intermediates in catalytic processes. sciopen.comrsc.org This electronic effect often leads to a substantial enhancement in intrinsic catalytic activity. rsc.org

A primary driver for this research is the economic and scalable production of green hydrogen. By incorporating nickel, the amount of iridium required in a catalyst can be drastically reduced without compromising, and in many cases, even improving performance. csic.escea.fr Researchers have developed various advanced Ir-Ni architectures that demonstrate this principle:

Hydrous Iridium-Nickel Oxides: Self-supported, two-dimensional nanoframe structures of hydrous iridium-nickel oxide have shown significantly higher catalytic activity for the OER compared to commercial iridium oxide (IrO₂). acs.org One study reported that a 200 °C-treated hydrous iridium-nickel oxide electrocatalyst exhibited an initial OER mass activity 15 times higher than commercial IrO₂. acs.org

Core-Shell Nanoparticles: Nanoparticles featuring a nickel-rich core and an iridium-alloy skin have been synthesized. rsc.org This structure leverages the electronic influence of the nickel core on the catalytically active iridium surface, boosting performance in reactions like the alkaline hydrogen oxidation and evolution reactions (HOR/HER). rsc.org

Hollow Nanoframes: Using nickel nanostructures as a template, researchers have created hollow Ir-Ni nanoframes. researchgate.netresearchgate.net This morphology provides a high surface area of active sites. One such nanoframe catalyst demonstrated an iridium mass activity for the OER that was 29 times greater than commercially available iridium-based catalysts. researchgate.netresearchgate.net

The improved performance of these formulations is often attributed to the creation of highly active and stable bimetallic sites. For instance, Density Functional Theory (DFT) calculations have shown that substituting nickel into an IrO₂ surface can lower the activation energy for critical steps in the OER, facilitating the reaction. acs.orgresearchgate.net

Catalytic Performance Comparison for Oxygen Evolution Reaction (OER)
CatalystReported Mass Activity Enhancement (vs. Commercial IrO₂)Key Structural FeatureReference
Hydrous Iridium-Nickel Oxide15x higher (initial)2D Nanoframe with hydrous oxide surface acs.org
Ir-Ni Hollow Nanoframe29x higherHollow nanostructure from Ni template researchgate.netresearchgate.net
Iridium-Nickel Composite Oxide (Ir₁₋ₓNiₓO₂₋ᵧ)Slightly higher activityComplex of metal Ir and rutile structure IrO₂ researchgate.net

Current Research Frontiers and Future Trajectories in Iridium-Nickel Chemistry

The field of iridium-nickel chemistry is rapidly evolving, with current research pushing the boundaries of material design and performance. A major frontier is the use of computational modeling, particularly Density Functional Theory (DFT), to predict and understand the catalytic behavior of Ir-Ni systems. acs.orgresearchgate.net These theoretical insights allow for the rational design of catalysts with optimized electronic properties and surface structures before their physical synthesis, accelerating the discovery of more efficient materials. nsf.gov

Another key research direction is the fabrication of complex, three-dimensional nanoarchitectures. Scientists are moving beyond simple alloys to create sophisticated structures like bimetallic aerogels, which are ultralight, porous materials with an extremely high surface area of interconnected Ir-Ni nanoparticles. acs.org These structures enhance the accessibility of reactants to the catalytic sites and improve material utilization. acs.org Similarly, the controllable fabrication of Ir-Ni alloy networks through techniques like galvanic replacement engineering is being explored to create robust and highly efficient electrocatalysts. rsc.org

Research is also uncovering novel quantum phenomena at the interface of these materials. Studies on ultra-thin iridium films interfaced with nickel layers have revealed the emergence of an unusual magnetic state where the nickel has a surprisingly strong impact on the iridium ions, causing the iridium to "lose its identity". nsf.gov This discovery could lead to new ways to control the quantum properties of materials for next-generation electronics. nsf.gov

Future trajectories in iridium-nickel chemistry will likely focus on several key areas:

Ultra-low Iridium Loading: Developing catalysts that maintain high activity and stability with minimal iridium content, approaching the levels required for the global-scale deployment of technologies like PEM electrolysis. sciencedaily.comheraeus-precious-metals.com

Enhanced Durability: Improving the long-term stability of Ir-Ni catalysts under demanding industrial operating conditions, particularly preventing the leaching of the less-stable nickel component in acidic media. mdpi.com

Exploring New Applications: While catalysis for water splitting is a primary focus, the unique properties of Ir-Ni systems could be harnessed for other chemical transformations, such as the hydrogenation of olefins and decarbonylation reactions, as well as for applications in high-temperature structural materials and advanced electronics. rsc.orgingentaconnect.comnsf.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula IrNi3 B14523268 Iridium;nickel CAS No. 62339-55-3

Properties

CAS No.

62339-55-3

Molecular Formula

IrNi3

Molecular Weight

368.30 g/mol

IUPAC Name

iridium;nickel

InChI

InChI=1S/Ir.3Ni

InChI Key

GEBBLFAQCLOMFC-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Ir]

Origin of Product

United States

Advanced Synthesis and Fabrication Methodologies for Iridium Nickel Materials

Electrodeposition Techniques for Thin Films and Alloys

Electrodeposition offers a versatile and cost-effective approach for producing Ir-Ni coatings and alloys. This method allows for precise control over the thickness, composition, and morphology of the deposited material by manipulating electrochemical parameters.

Galvanic Replacement Synthesis on Nickel Substrates

Galvanic replacement is a spontaneous electrochemical process utilized to deposit a more noble metal, such as iridium, onto a less noble metal substrate, like nickel. researchgate.net This technique is driven by the difference in the standard electrochemical potentials of the two metals. researchgate.net When a nickel substrate is immersed in a solution containing iridium ions (e.g., Ir(IV)), the nickel spontaneously oxidizes and dissolves (Ni → Ni²⁺ + 2e⁻), while the iridium ions are reduced and deposited onto the substrate surface (Ir⁴⁺ + 4e⁻ → Ir). researchgate.netiust.ac.ir This process results in the formation of an iridium or iridium-rich layer on the nickel surface. iust.ac.ir

This method has been successfully employed to create Ir-Ni alloy network electrocatalysts. nih.gov For instance, a Ni-Ir alloy network can be fabricated by immersing nickel foam into a solution containing an iridium precursor. nih.govresearchgate.net The resulting material often exhibits a core-shell structure, with a nickel-rich core and an iridium-rich shell. iust.ac.ir The process can be influenced by factors such as the immersion time and the temperature of the iridium-containing solution. iust.ac.ir For example, IrO₂/Ir(Ni) film electrodes have been prepared by first electrodepositing a nickel layer, followed by galvanic replacement with iridium, and subsequent anodization. nju.edu.cn

Co-Electrodeposition of Iridium-Nickel Alloys

The simultaneous deposition of iridium and nickel from an electrolyte bath, known as co-electrodeposition, allows for the formation of homogenous Ir-Ni alloys. This technique enables the fabrication of coatings with tailored compositions and properties. korea.ac.krumn.edu

Researchers have successfully co-deposited Ir-Ni alloys from various aqueous solutions. For instance, crack-free Ir-Ni layers have been produced from hexabromoiridate solutions. umn.edu The addition of nickel sulfate (B86663) to such a solution can yield alloys with a specific nickel content, which has been shown to significantly increase the hardness of the resulting layer. korea.ac.kr Citrate (B86180) aqueous solutions have also been employed as the electrolyte for the galvanostatic electrodeposition of Ni-Ir alloys onto substrates like copper. nih.gov The choice of the iridium precursor compound, such as sodium hexabromoiridate(III) or iridium(IV) compounds, is crucial and can significantly influence the composition and quality of the deposited alloy. korea.ac.krnih.gov Studies have shown that electrolytes made from Ir(IV) compounds can yield superior deposits compared to those from Ir(III) compounds. korea.ac.kr

Influence of Deposition Parameters (e.g., Solution Temperature, Loading)

The properties of electrodeposited Ir-Ni alloys are highly dependent on the deposition parameters, including the electrolyte's temperature, pH, and the applied current density (loading). nih.govtypepad.com Careful control of these variables is essential for achieving the desired alloy composition, surface morphology, and mechanical properties. nih.gov

Solution Temperature: Temperature plays a significant role in the electrodeposition process. rsc.org Generally, increasing the bath temperature enhances the plating rate and the mobility of metal ions, which can lead to smoother and more uniform coatings. acs.org For Ni-Ir alloy deposition from citrate solutions, an optimal temperature of 70°C has been identified to achieve high-quality deposits. umn.edunih.gov At temperatures below 60°C, the co-deposition of iridium alongside other metals like rhenium and nickel may not occur at all. typepad.com However, excessively high temperatures can lead to instability in the plating bath and potentially poor-quality deposits. rsc.org

Loading (Current Density): The applied current density directly influences the deposition rate and the composition of the alloy. nih.gov In the electrodeposition of Ni-Ir alloys, an optimal current density of 60 mA·cm⁻² has been reported when using citrate aqueous solutions. umn.edunih.gov Varying the current density can alter the ratio of iridium to nickel in the final deposit. acs.org

The interplay of these parameters is complex, and their optimization is key to fabricating Ir-Ni alloys with desired characteristics. The table below summarizes the effects of various deposition parameters on Ni-Ir alloy electrodeposition.

Deposition ParameterEffect on Deposition ProcessOptimal Value (Example)
Solution TemperatureAffects deposition rate, ion mobility, and grain size. Higher temperatures generally increase the rate. acs.org70°C for Ni-Ir from citrate solution umn.edunih.gov
Current Density (Loading)Influences deposition rate and alloy composition. nih.gov60 mA·cm⁻² for Ni-Ir from citrate solution umn.edunih.gov
pHImpacts ion stability, deposition efficiency, and deposit composition. acs.org5.0 for Ni-Ir from citrate solution umn.edunih.gov

Nanostructure Synthesis Routes

The synthesis of iridium-nickel nanostructures, such as nanoparticles, nanowires, and nanoframes, has garnered significant interest due to their unique properties stemming from their high surface-area-to-volume ratios.

Solvothermal and Polyol Methods for Nanoparticle Formation

The polyol method is a versatile wet-chemistry route for producing finely divided metals and alloys. In this process, a polyalcohol, such as ethylene (B1197577) glycol, serves as both the solvent for the metal precursors and the reducing agent. This technique has been successfully adapted for the synthesis of Ir-Ni bimetallic nanoalloys.

In a typical synthesis, iridium and nickel salts are dissolved in ethylene glycol and heated. The polyol reduces the metal ions to their zero-valent state, leading to the nucleation and growth of nanoparticles. The process can be modified by using various surface-active agents or stabilizers, such as polyvinylpyrrolidone (B124986) (PVP), to control the particle size and prevent agglomeration. Research has shown that non-ionic surfactants like PVP can be more effective in producing smaller and more stable Ir-Ni nanoparticles compared to ionic surfactants. This method allows for the synthesis of nanoparticles with controlled ratios of iridium to nickel, resulting in materials with tailored catalytic and magnetic properties. The resulting nanoparticles can exhibit a core-shell structure, with a nickel core and an iridium shell.

The solvothermal method, a broader category that includes the polyol process, involves a chemical reaction in a sealed vessel at temperatures above the solvent's boiling point. This technique has been used to prepare iridium-alloy-skinned nickel nanoparticles with a uniform size distribution and a unique core-skin structure.

Template-Assisted Growth of Shaped Nanostructures (e.g., Nanowires, Nanoframes)

Template-assisted synthesis provides a powerful method for fabricating nanostructures with well-defined shapes and sizes, such as nanowires and nanoframes. umn.edu This approach utilizes a pre-existing template with nano-sized pores or channels to direct the growth of the desired material. umn.edu

Nanowires: Anodized aluminum oxide (AAO) membranes are commonly used as templates for growing nanowires due to their highly ordered, parallel, and cylindrical nanopores. iust.ac.irumn.edu The template-assisted electrodeposition technique involves depositing a conductive layer on one side of the AAO membrane to serve as the working electrode. nih.gov The template is then submerged in an electrolyte containing iridium and nickel ions, and an electric potential is applied, causing the metallic alloy to deposit and grow within the nanochannels of the template. umn.edu After deposition, the AAO template can be dissolved using a chemical etchant, leaving behind an array of free-standing Ir-Ni alloy nanowires. nih.gov The diameter and length of the nanowires are dictated by the pore dimensions and the deposition time, respectively. umn.edu

Nanoframes: Iridium-nickel nanoframes, which are hollow, three-dimensional structures, have been synthesized using a method involving the thermal treatment of iridium-decorated nickel oxide nanosheets followed by chemical leaching. In this process, nickel hydroxide (B78521) nanosheets are first synthesized and then decorated with iridium. A subsequent thermal reduction step transforms the material into an interconnected network of metallic iridium-nickel alloy domains. Finally, a chemical leaching step in an acidic solution selectively removes some of the nickel, resulting in a self-supported, two-dimensional nanoframe structure. This method creates a unique 3D morphology with a high surface area. More complex, double-layered nanoframe structures have also been realized through a one-step synthesis using dual iridium and dual transition metal precursors, followed by selective etching. korea.ac.kr

Thin Film Deposition Technologies

Magnetron sputter deposition is a widely used physical vapor deposition (PVD) technique for creating thin films of iridium, nickel, and their alloys with precise control over their properties, including intrinsic stress. nasa.govmdpi.com The control of film stress is a significant technological challenge, particularly in applications requiring high-resolution lightweight optics. nasa.gov Intrinsic stress in sputtered films can be either compressive (a tendency to expand) or tensile (a tendency to shrink), and its magnitude is highly dependent on deposition parameters, most notably the working gas pressure. nasa.govscholasticahq.comresearchgate.net

A key characteristic of materials like nickel, chromium, and iridium is the sensitivity of their intrinsic stress to the argon gas pressure during deposition. nasa.gov Research has demonstrated a critical pressure at which the film stress transitions from compressive to tensile, allowing for the deposition of near-zero stress films. nasa.gov For iridium films, a similar behavior has been observed, where optimizing the argon process pressure can achieve zero stress. nasa.gov Specifically, the stress in iridium films can change drastically from highly compressive (e.g., -2 GPa) to highly tensile (e.g., +1.2 GPa) within a relatively narrow range of argon pressures. researchgate.net This transition pressure scales linearly with the density of the sputtered material. nasa.gov

The ability to control stress is not limited to single-material films. For nickel-vanadium (NiV), a non-magnetic alternative to pure nickel suitable for magnetron sputtering, film stress is typically highly tensile when deposited with pure argon. scholasticahq.com However, by introducing nitrogen into the process gas to create an Ar/N₂ mixture, the stress can be controlled and even rendered neutral. scholasticahq.com Another effective method for reducing residual stress is by creating a multilayer, density-modulated film. This is achieved by successively alternating the working gas pressure between high and low values, which results in the stacking of low-density, columnar nanostructured layers and high-density, continuous layers of the same material. researchgate.netsemanticscholar.org This technique has been shown to reduce film stress by more than an order of magnitude compared to conventional dense films. researchgate.netsemanticscholar.org

MaterialDeposition TechniqueKey Control ParameterObserved Effect on Film StressReference
IridiumMagnetron Sputter DepositionArgon Gas PressureTransitions from compressive to tensile; allows for zero-stress films. nasa.gov
NickelMagnetron Sputter DepositionArgon Gas PressureStress reversal with changing pressure. nasa.gov
Nickel Vanadium (NiV)PVD with Ar/N₂ GasNitrogen Percentage in Process GasAchieves stress-neutral films by adding N₂. scholasticahq.com
Ruthenium (Ru)DC Magnetron SputteringAlternating High/Low Ar PressureDensity modulation reduces stress by >10x. researchgate.netsemanticscholar.org

The fabrication of catalyst layers for various electrochemical applications often involves the deposition of a catalyst ink. The formulation of this ink is critical as it directly impacts the structure, homogeneity, and performance of the final electrode. rsc.org Catalyst inks are typically a mixture of the catalyst particles (e.g., iridium-nickel oxides), an ionomer that acts as a binder and proton/ion conductor, and a liquid dispersion medium, which is often a binary mixture of water and a low-aliphatic alcohol like 1-propanol (B7761284) or 2-propanol. nrel.govresearchgate.net

The composition of the ink, including the ionomer-to-catalyst ratio and the solid content, significantly influences its rheological properties. rsc.org For instance, typical iridium oxide (IrO₂) ink formulations can be challenging to process due to poor stability against gravitational settling and low viscosities. nrel.govrsc.org Research has shown that aging these inks over time can be a viable strategy to enhance their processability. As the ink ages, it evolves from a liquid-like to a more gel-like material, improving its stability against sedimentation. nrel.govrsc.org

Once formulated, the ink is applied to a substrate using various coating techniques. Spray-coating is a common method for fabricating membrane electrode assemblies, where the ink containing iridium oxide or other catalysts is sprayed onto both the anode and cathode sides of a membrane. researchgate.net Other liquid-film coating processes are also employed, though their success depends on the ink's stability and viscosity. nrel.gov The mixing method and parameters, such as speed and duration, are also crucial for breaking up particle agglomerates and achieving a homogeneous catalyst layer, which in turn affects electrochemical performance. rsc.org

Ink ComponentFunctionFormulation ConsiderationReference
Iridium/Nickel CatalystActive MaterialParticle size and dispersion. rsc.org
Ionomer (e.g., Nafion)Binder, Ion ConductorIonomer-to-catalyst ratio affects performance. rsc.orgresearchgate.net
Solvent (e.g., Water/Alcohol)Dispersion MediumSolvent composition influences ink rheology and stability. nrel.gov
SurfactantWetting AgentAllows water-based inks to be applied to hydrophobic surfaces. google.com

Atomically Dispersed and Single-Atom Catalyst Fabrication

In one method, an atomically dispersed catalyst, Ir–Ni₂P/CPDs, was developed where single iridium atoms are dual-anchored by both carbonized polymer dots (CPDs) and the Ni₂P support. acs.org The CPDs act as electronic bridges, facilitating the creation of high-density oxygen bridge structures that stabilize a high loading of isolated iridium atoms. acs.org These single Ir sites serve as the primary active centers for both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). acs.org The resulting catalyst demonstrated significantly lower overpotentials compared to commercial Pt/C and IrO₂ catalysts. acs.org

Another study reported an iridium single atom on Ni₂P catalyst (IrSA-Ni₂P) that exhibited a record-low overpotential for the OER. researchgate.net Theoretical and experimental results indicate that the specific bonding environment of these isolated Ir sites is crucial for optimizing the adsorption and desorption kinetics of reaction intermediates. acs.orgresearchgate.net Furthermore, a one-dimensional nickel phosphide (B1233454) polymorphic heterostructure (NPPH), composed of both Ni₁₂P₅ and Ni₂P phases, has been developed as a carbon-free functional support for single-atom iridium. sciengine.comsciengine.com This NPPH support is not only active itself but also demonstrates a synergistic promotional effect when loaded with single Ir atoms, enhancing water oxidation activity and stability. sciengine.comsciengine.com

Core-shell and hollow nanostructures are advanced architectural designs for iridium-nickel catalysts that offer enhanced activity and stability while often reducing the required amount of precious iridium. In a typical core-shell structure, a core of a less expensive or more abundant material (like nickel or a nickel-iridium alloy) is encapsulated by a thin shell of iridium. wpmucdn.comacs.org

Carbon-supported IrNi core-shell nanoparticles have been synthesized by chemical reduction followed by thermal annealing in a hydrogen atmosphere. wpmucdn.comacs.org This process leads to the formation of an iridium shell over an IrNi solid solution alloy core. wpmucdn.comacs.org Characterization has shown that these nanoparticles can be composed of two-layer Ir shells around the alloy core. wpmucdn.comacs.org This architecture provides a significant advantage: the iridium shell completely protects the nickel atoms in the core from oxidation or dissolution in acidic electrolytes, ensuring durability. wpmucdn.comacs.orgresearchgate.net The interaction between the nickel-containing core and the iridium shell can also induce a contraction in the Ir shell, making its surface more metallic and more active for reactions like hydrogen oxidation. wpmucdn.comresearchgate.net

Building on this concept, more complex hollow structures have also been fabricated. Core-shell, hollow-structured iridium-nickel nitride nanoparticles have been synthesized by annealing IrNi nanoparticles in an ammonia (B1221849) (NH₃) environment. rsc.orgrsc.org This process not only creates a core-shell structure but also incorporates nickel nitride, which further enhances the catalytic activity of the iridium shell for the hydrogen evolution reaction to a level comparable to that of platinum-based catalysts. rsc.orgrsc.org STEM-EELS measurements confirm the core-shell structure, showing an enrichment of iridium at the edges of the nanoparticles. rsc.org

Electrocatalytic Phenomena in Iridium Nickel Systems

Oxygen Evolution Reaction (OER) Electrocatalysis

The OER is a critical process in water splitting, but it is often hampered by sluggish kinetics. Iridium-based materials are the state-of-the-art catalysts for OER in acidic media due to their high activity and stability. rsc.org The incorporation of nickel into iridium-based catalysts has been shown to further enhance their performance by modulating their electronic structure and morphology.

Iridium-nickel composite oxides and nanowires have emerged as promising OER electrocatalysts for acidic water electrolysis. These materials offer high activity and stability, which are crucial for the practical application of proton-exchange membrane (PEM) electrolyzers. acs.org

A notable example is the self-supported hydrous iridium–nickel oxide two-dimensional nanoframe structure. This catalyst, synthesized through thermal treatment and chemical leaching, features an interconnected network of metallic iridium–nickel alloy domains with hydrous iridium oxide and nickel oxide on the surface. acs.org This unique architecture provides a large surface area and numerous active sites for the OER. The 200 °C-treated hydrous iridium–nickel oxide electrocatalyst demonstrated an initial OER mass activity 15 times higher than that of commercial IrO2, and it maintained an activity 10 times higher after accelerated durability testing. acs.org

Iridium-nickel (Ir-Ni) nanowires, synthesized by galvanic displacement, have also shown exceptional performance. These nanowires exhibit a significantly improved mass activity, over an order of magnitude higher than commercial Ir nanoparticles in half-cell tests. escholarship.orgamazonaws.com Furthermore, after an acid-leaching process to remove excess nickel, these nanowires demonstrate greatly improved durability. escholarship.orgmdpi.com In single-cell electrolysis testing, the performance of these nanowires surpassed that of Ir nanoparticles by a factor of 4 to 5, indicating the potential for substantial reductions in catalyst loading without compromising performance. escholarship.orgmdpi.com

Another promising approach involves the use of mixed iridium-nickel oxides supported on antimony-doped tin oxide (ATO). The optimized IrNi1Ox/ATO catalyst showed a mass activity of 1.0 mA µgIr-1 and a turnover frequency of 123 s-1 at an overpotential of 350 mV, outperforming the IrOx/ATO control. researchgate.netresearchgate.netoaepublish.com This catalyst also exhibited enhanced stability, capable of continuous OER at 10 mA cm-2 for 15 hours without significant degradation. researchgate.netresearchgate.netoaepublish.com

OER Performance of Iridium-Nickel Composite Oxides and Nanowires
CatalystKey Performance MetricValueReference
Hydrous Ir-Ni Oxide Nanoframes (200 °C-treated)Initial Mass Activity vs. IrO215 times higher acs.org
Hydrous Ir-Ni Oxide Nanoframes (200 °C-treated)Mass Activity vs. IrO2 (after durability test)10 times higher acs.org
Ir-Ni NanowiresMass Activity vs. Ir Nanoparticles (half-cell)>10 times higher escholarship.orgamazonaws.com
Ir-Ni NanowiresPerformance vs. Ir Nanoparticles (single-cell)4-5 times higher escholarship.orgmdpi.com
IrNi1Ox/ATOMass Activity at 350 mV Overpotential1.0 mA µgIr-1 researchgate.netresearchgate.netoaepublish.com
IrNi1Ox/ATOTurnover Frequency at 350 mV Overpotential123 s-1 researchgate.netresearchgate.netoaepublish.com

The addition of nickel to iridium-based OER catalysts plays a multifaceted role in enhancing their activity and durability. Nickel can modify the electronic structure of iridium, leading to optimized binding energies for OER intermediates and a lower activation energy for the reaction. acs.org

In hydrous iridium-nickel oxide systems, a higher surface concentration of nickel oxide has been correlated with higher OER activities. acs.org Density functional theory (DFT) calculations have shown that Ni substitution on the IrO2 surface lowers the activation energy for adsorbed intermediates in the second electron transfer step of the OER, which is often the rate-limiting step. acs.org

The presence of nickel during the synthesis of IrRu nanoparticles has been found to induce the formation of IrRu oxide particles with a rutile/hollandite structure, in contrast to the metallic IrRu nanoparticles formed without nickel. lbl.govdoi.org This structural change, along with the formation of smaller particles leading to better dispersion, contributes to a significant increase in OER activity. lbl.govdoi.org An IrRu catalyst synthesized with 2 wt% Ni exhibited a mass activity of 360 mA mgPGM–1 at 1.5 V vs RHE, which is 2.6 times higher than the activity of an IrRu catalyst and approximately 7 times higher than an IrOx benchmark. lbl.govdoi.org

The morphology of iridium-nickel electrocatalysts at both the nano- and microscale has a profound impact on their OER performance. High-surface-area structures, such as nanowires and nanoframes, expose a greater number of active sites, leading to enhanced catalytic activity. acs.orgescholarship.org The interconnected network of these structures also facilitates efficient charge transport and mass diffusion.

Surface reconstruction during the OER process is another critical factor influencing performance. During electrochemical activation, metallic iridium can be converted into oxidized species with multiple oxidation states, which are highly active for the OER. researchgate.net Similarly, many catalysts undergo changes such as the oxidation of precatalysts, which can lead to an enhancement in their OER activity. researchgate.net

For instance, the hydration of a Ni foam surface can induce the formation of hydroxide (B78521) layers, including Ni(OH)2 and NiOOH, which significantly boost OER activity by improving charge transfer kinetics and increasing the electrochemically active surface area (ECSA). researchgate.net Studies on iridium nanoparticles have also shown that the support morphology plays a decisive role in OER activity. Anodically grown supports can lead to up to a twofold increase in OER activity compared to their non-anodically grown counterparts, highlighting the importance of the catalyst-support interface.

The interface between iridium and nickel oxides in mixed-metal catalysts is a critical region where synergistic interactions can significantly enhance OER activity. These interactions can modify the electronic properties of the active sites, leading to more favorable adsorption of reaction intermediates and a lower overpotential for the OER.

In Ir-doped Ni(OH)2 nanosheets, for example, the introduction of iridium can tune the electronic and structural properties of the nickel oxyhydroxide, leading to superior OER activity compared to the pristine Ni(OH)2 or commercial IrO2. Similarly, in mixed iridium-nickel oxides supported on ATO, the interaction between the IrOx and the β-Ni(OH)2 phases is believed to contribute to the enhanced stability of the catalyst. researchgate.net

Density functional theory studies have revealed that at the interface of hybrid nanoparticles, such as Fe(3+)-OH-Pt, the OH groups can readily react with adsorbed species on the noble metal, accelerating the catalytic process. This principle of interfacial catalysis is also applicable to iridium-nickel systems, where the nickel oxide component can play a role in facilitating the reaction steps occurring on the iridium active sites. The uniform distribution of iron into NiO has been shown to activate the nickel for OER, demonstrating the importance of homogeneous mixing at the atomic level.

The ultimate level of catalyst utilization is achieved with single-atom catalysts (SACs), where individual metal atoms are dispersed on a support material. This approach maximizes the number of active sites and can lead to unique catalytic properties due to the specific coordination environment of the single atoms.

In the context of iridium-nickel systems, single iridium atoms supported on nickel-based materials have shown remarkable OER activity. For example, iridium single atoms (Ir-SAs) coupled with oxygen vacancies on ultrathin NiCo2O4 porous nanosheets exhibit a low overpotential of 240 mV at a current density of 10 mA cm-2 and long-term stability in acidic media. Density functional theory calculations suggest that this enhanced performance arises from the surface electronic exchange and transfer activities contributed by the atomic Ir incorporation on the NiCo2O4 surface with oxygen vacancies.

Similarly, single iridium atoms on a Ni2P catalyst (IrSA-Ni2P) have demonstrated a record-low overpotential of 149 mV at 10 mA cm-2 in 1.0 M KOH. The reconstructed Ir-O-P/Ni-O-P bonding environment is believed to play a crucial role in optimizing the adsorption and desorption of OER intermediates, leading to a marked enhancement in activity. Furthermore, Ir single atoms modifying Ni(OH)2 nanosheets on a hierarchical porous nickel foam have also shown excellent OER performance, with a low overpotential of ~223 mV at 10 mA cm-2 in alkaline media.

OER Performance of Single Iridium Atom Catalysts
CatalystSupport/SubstrateElectrolyteOverpotential at 10 mA cm-2Reference
Ir Single AtomsNiCo2O4 Nanosheets0.5 M H2SO4240 mV
Ir Single AtomNi2P1.0 M KOH149 mV
Ir Single AtomsNi(OH)2 Nanosheets on Ni Foam1.0 M KOH~223 mV

Hydrogen Evolution Reaction (HER) Electrocatalysis

While iridium is more renowned for its OER activity, iridium-nickel systems have also been investigated for the HER, particularly in alkaline media. The synergy between iridium and nickel can lead to enhanced HER performance compared to the individual metals.

The activation of nickel electrodes for HER has been achieved through the spontaneous deposition of iridium. This process modifies the nickel surface, creating active sites for hydrogen evolution. The resulting electrodes exhibit hydrogen adsorption/desorption peaks in cyclic voltammetry, with Tafel slopes that decrease towards the value typical of pure iridium, indicating a change in the reaction mechanism.

Furthermore, iridium nanoclusters supported on a macroporous NiCo foam have been developed to overcome the sluggish HER kinetics in alkaline saline electrolyte. doi.org The electron transfer from Ni and Co to Ir at the interface is believed to favor the optimal adsorption of hydrogen intermediates, leading to excellent HER activity. doi.org

Iridium-Nickel Alloys and Nitrides for HER

The incorporation of nickel into the iridium lattice helps to modulate the electronic structure of the iridium, which can optimize the hydrogen adsorption free energy to a more favorable level, thereby boosting HER activity. mdpi.com While research into pure iridium-nickel nitrides for HER is an emerging area, the broader class of transition metal nitrides has garnered significant attention as highly efficient catalysts. iaea.org This interest is due to their excellent electrical conductivity, which can lead to lower overpotential values compared to precious metal oxides. iaea.org The development of catalysts combining the synergistic effects of the Ir-Ni alloy with the conductive and stable nature of a nitride structure represents a promising direction for creating durable and efficient HER electrocatalysts.

Support Material Engineering for HER (e.g., Titanium Nitride)

Engineering the support material is a critical strategy for enhancing the performance and durability of iridium-nickel electrocatalysts while reducing the required amount of precious iridium. Titanium nitride (TiN) has been identified as a highly promising support material due to its high electrochemical stability, excellent electrical conductivity, and unique electronic structure. nih.gov Using a stable support like TiN can substantially increase the long-term stability of the catalyst, particularly when compared to conventional carbon-based supports. researchgate.net

Table 2: HER Performance of Ir-Ni/TiN Catalyst

Electrolyte Overpotential at 10 mA cm⁻² (η₁₀)
0.5 M H₂SO₄ (acidic) 8 mV

Electronic Effects in Alloyed Nanoparticles for HER Activity

The enhanced electrocatalytic activity of iridium-nickel alloyed nanoparticles for the Hydrogen Evolution Reaction (HER) is strongly linked to the electronic effects arising from the interaction between the two metals. Alloying different metals often results in strong synergies that can lead to superior electrocatalytic performance compared to single-metal catalysts. mdpi.com

In the Ir-Ni system, theoretical simulations have revealed that the incorporation of iridium into the nickel lattice modifies the electronic structure of the catalyst. mdpi.com This modification regulates the hydrogen adsorption free energy, bringing it closer to the optimal level for efficient HER. mdpi.com A balanced binding energy is crucial: if the bond is too strong, the hydrogen atom will not desorb easily, blocking the active site; if it is too weak, the initial adsorption step of the reaction is hindered. The synergy between Ni and Ir creates a surface with optimized adsorption characteristics. doi.org This electronic modification is considered a prominent factor in boosting alkaline hydrogen electrocatalysis in systems such as iridium-alloy-skinned nickel nanoparticles. researchgate.net By tuning the composition of the alloy, it is possible to finely control these electronic effects and thus maximize the catalytic activity for the hydrogen evolution reaction.

Other Electrocatalytic Applications

Hydrazine (B178648) Electro-oxidation in Alkaline Media with Iridium-Nickel Nanoparticles

The electro-oxidation of hydrazine (N₂H₄) in alkaline media is a key reaction for direct hydrazine fuel cells (DHFCs), which are noted for their high energy density. Nickel-based materials are known to be active and cost-effective catalysts for this reaction. researchgate.net The catalytic process often takes place on the surface of nickel oxides or alloys, where the material facilitates the oxidation of hydrazine to nitrogen and water. rsc.org

While various nickel alloys, such as those with cobalt, iron, and palladium, have been investigated for hydrazine oxidation, specific research focusing on iridium-nickel (Ir-Ni) bimetallic nanoparticles for this particular application is not widely reported in the current body of literature. doi.orgacs.org Studies on Ni-Ir catalysts have explored their role in the catalytic decomposition of hydrous hydrazine to produce hydrogen, which is a different chemical pathway from electro-oxidation. researchgate.net The inherent catalytic properties of nickel suggest that an Ir-Ni alloy could potentially offer synergistic benefits, such as enhanced stability or activity, for hydrazine electro-oxidation. However, dedicated studies and detailed performance data on Iridium-Nickel nanoparticles for the electro-oxidation of hydrazine in an alkaline environment are required to validate this potential.

Electronic Structure and Magnetic Phenomena in Iridium Nickel Materials

Interfacial Electronic Restructuring and Spin-Orbit Coupling Effects

The interface between iridium and nickel in heterostructures gives rise to a fascinating array of electronic and magnetic phenomena, largely driven by the interplay of interfacial charge transfer, electronic restructuring, and strong spin-orbit coupling (SOC). These effects are particularly pronounced in ultra-thin films and superlattices, where the proximity of the two distinct elements leads to properties not found in the bulk constituents.

Anomalous Electron Behavior at Iridium-Nickel Interfaces in Ultra-Thin Films

In ultra-thin films composed of iridium and nickel-based layers, iridium has been observed to "lose its identity," with its electrons behaving in an anomalous manner. nsf.govsemiconductor-digest.com This is attributed to an unexpectedly strong impact from the nickel ions on the iridium ions at the interface. nsf.govsemiconductor-digest.com A significant interfacial charge transfer occurs, with electrons moving from iridium to nickel. This transfer triggers a massive electronic reconstruction at the interface. pnas.org Specifically, in SrIrO₃/LaNiO₃ superlattices, a full electron transfer from Ir to Ni has been observed. pnas.org This charge transfer is driven by the relative energy levels of the Ir 5d and Ni 3d orbitals, with the O 2p orbitals of LaNiO₃ also playing a role as they hybridize with the Ni 3d orbitals, making it an effective electron acceptor. pnas.org

This electronic restructuring has a profound effect on the system. The significant crystal field splitting arising from the distorted IrO₆ octahedra at the interface can surprisingly dominate over the typically strong spin-orbit coupling of iridium. pnas.org This interplay, along with Hund's coupling, results in high-spin configurations on both the iridium and nickel sites. pnas.org The behavior highlights the power of interfacial charge transfer to couple lattice, charge, orbital, and spin degrees of freedom, leading to emergent quantum states. pnas.org

Emergence of Novel Magnetic States at Interfaces

The unique electronic environment at iridium-nickel interfaces facilitates the emergence of novel magnetic states. nsf.govsemiconductor-digest.com Scientists have discovered a new kind of magnetism in artificially created super-thin structures containing iridium and nickel. nsf.govsemiconductor-digest.com This emergent magnetism strongly influences the spin and orbital motion of the electrons. nsf.govsemiconductor-digest.com The magnetic order parameter from a magnetic material can penetrate a nonmagnetic material at an interface, a phenomenon known as the magnetic proximity effect. nih.gov This can induce spin polarization in nonmagnetic metals like iridium when interfaced with a ferromagnetic layer. nih.gov

In SrIrO₃/LaMnO₃ heterostructures, for example, antiferromagnetic coupling has been observed, leading to a shift in the magnetic hysteresis loops. researchgate.net Furthermore, a net magnetic moment can be induced along the perpendicular direction of the SrIrO₃ film plane due to proximity effects. researchgate.net In heterostructures of ferromagnetic metals and antiferromagnetic insulators, emergent interfacial magnetism can be artificially created. acs.org The charge transfer at the interface is a key factor in establishing interlayer antiferromagnetic spin-exchange interaction. acs.org These emergent magnetic phenomena at iridium-nickel interfaces are crucial for developing new spintronic devices, including those based on skyrmions and spin-orbit torques. researchgate.net

Reevaluation of Spin-Orbit Physics in Platinum Group Atom Interfaces

The unexpected electronic and magnetic behaviors observed at iridium-nickel interfaces necessitate a reevaluation of the prevailing understanding of spin-orbit physics, particularly when interfaces or surfaces of materials containing platinum group atoms are involved. nsf.govsemiconductor-digest.com The discovery that iridium can "lose its identity" in ultra-thin films when interfaced with nickel challenges the assumption that the intrinsic properties of such heavy elements will always dominate. nsf.govsemiconductor-digest.com

The strong spin-orbit coupling inherent to iridium is a key driver for many exotic quantum phenomena, including novel topological materials and superconductivity. nsf.govsemiconductor-digest.com However, the work on iridate-nickelate superlattices demonstrates that interfacial effects, such as massive charge transfer and the resulting structural and electronic reconstructions, can suppress the strong spin-orbit coupling effects that are normally present in iridates. pnas.org This calls for a careful evaluation and reinterpretation of experiments on spin-orbit-driven physics in thin films and heterostructures based on 5d transition metal oxides. pnas.org The interplay between spin-orbit coupling, crystal field effects, and Hund's coupling at interfaces is more complex than previously thought and can lead to unexpected ground states. pnas.org Furthermore, interfacial spin-orbit coupling has been identified as a dominant mechanism for "spin memory loss" at heavy-metal/ferromagnet interfaces, which can significantly reduce the efficiency of spin-orbit torques. aps.org This highlights the critical need to understand and control interfacial phenomena for the advancement of spintronic technologies.

Magnetism in Iridium-Nickel Alloys and Oxides

The magnetic properties of iridium-nickel compounds are not limited to interfaces but are also prominent in bulk alloys and complex oxides. The combination of the 3d transition metal nickel with the 5d transition metal iridium, which possesses strong spin-orbit coupling, leads to a rich variety of magnetic behaviors.

Magnetic Properties of Iridium-Nickel Perovskites (e.g., Ba₄Ni₂Ir₂O₁₂, Ba₃MRuIrO₉)

Complex perovskite oxides containing both iridium and nickel exhibit intriguing magnetic properties arising from the interplay between the different metal ions and the crystal structure.

In the quadruple perovskite Ba₄Ni₂Ir₂O₁₂, an unusual coexistence of nickel(II) and nickel(IV) has been reported. osti.gov This material contains Ir₂NiO₁₂ mixed-metal-cation trimers. osti.gov The magnetic and electrical properties of such quadruple perovskites are influenced by the metal-metal bonding within the structure. osti.gov

The triple perovskite series Ba₃MRuIrO₉, where M can be a variety of elements including Ni, also displays interesting magnetic behavior. researchgate.netacs.org These compounds generally crystallize in the 6H-BaTiO₃ structure type. researchgate.netacs.org Magnetic susceptibility measurements indicate the presence of spin-orbit coupling and strong interactions within the face-sharing octahedra containing a disordered mixture of Ru and Ir. researchgate.netacs.org For Ba₃NiRuIrO₉, a divergence between zero-field-cooled and field-cooled magnetic susceptibility data is observed, suggesting complex magnetic ordering. researchgate.net The magnetic moments in these materials are often smaller than spin-only estimates, underscoring the importance of spin-orbit coupling. researchgate.netacs.org

CompoundCrystal Structure TypeKey Magnetic Features
Ba₄Ni₂Ir₂O₁₂12R Quadruple PerovskiteCoexistence of Ni(II) and Ni(IV); contains Ir₂NiO₁₂ trimers. osti.gov
Ba₃NiRuIrO₉6H-BaTiO₃ Triple PerovskiteDivergence of ZFC-FC susceptibility; effective magnetic moments smaller than spin-only values, indicating strong spin-orbit coupling. researchgate.net

Spin-Polarization and Exchange Splitting in Iridium-Nickel Containing Heusler Alloys

Heusler alloys are a class of materials known for their potential in spintronic applications, often exhibiting high spin polarization and, in some cases, half-metallicity. The inclusion of iridium in these alloys can lead to significant exchange splitting and interesting magnetic properties.

First-principles calculations on full-Heusler alloys with the formula Ir₂YSi, where Y can be a range of transition metals from Sc to Ni, have predicted their electronic and magnetic properties. iastate.edunih.gov For instance, Ir₂CrSi and Ir₂CrGe are predicted to be half-metallic ferromagnets with 100% spin-polarization. iastate.edu The exchange splitting energy, a measure of the ferromagnetic strength, is significant in these materials. iastate.edu The total magnetic moment in these alloys often follows the Slater-Pauling rule. iastate.edunih.gov The primary contribution to the magnetic moment in Ir-Cr based Heusler alloys comes from the Cr atom. iastate.edu

While direct experimental data on iridium-nickel Heusler alloys is limited in the provided search results, the theoretical work on related systems suggests that they would likely exhibit strong ferromagnetic coupling. iastate.edu The hybridization between the 3d orbitals of nickel and the 5d orbitals of iridium would play a crucial role in determining the magnetic and electronic properties. aps.org In Ni-Mn based Heusler alloys, for example, hybridization between Ni and Mn orbitals is significant and can lead to small antiferromagnetic moments on the Ni sites. aps.org

Heusler Alloy System (by analogy)Predicted Magnetic PropertyKey Electronic Feature
Ir₂CrSiHalf-metallic ferromagnet100% spin-polarization, large exchange splitting. iastate.eduosti.gov
Ir₂CrGeHalf-metallic ferromagnet100% spin-polarization, direct band gap at Γ point. iastate.eduosti.gov
IrRhCrSiHalf-metallic ferromagnet100% spin-polarization. iastate.eduosti.gov
IrRhCrGeSemi-metallic ferromagnet---
Ir₂YSi (Y=V, Cr, Mn)Half-metallic ferromagnetInteger total magnetic moments. iastate.edu

Magnetic Characteristics of Iridium and Nickel Nanoclusters and Their Interactions with Substrates

The magnetic properties of nickel (Ni) nanoclusters are intricately linked to their size, shape, and interaction with the underlying substrate. When deposited on substrates like iridium (Ir), these properties can be significantly modified. Theoretical investigations into small, single-layered Fe, Co, and Ni clusters on Ir(111), Pt(111), and Au(111) substrates reveal element-, size-, and geometry-specific variations in atomic magnetic moments and their exchange interactions. researchgate.net For Fe and Co clusters, the atomic spin magnetic moments tend to decrease almost linearly with increasing coordination on all three substrates. researchgate.net In contrast, the orbital magnetic moments are more sensitive to the local atomic environment. researchgate.net Nickel clusters, in particular, exhibit a strong tendency towards noncollinear magnetism. researchgate.net

The interaction between the nanoclusters and the substrate is a critical factor. For instance, at the interface between a layer containing nickel and one with iridium, an unusual form of magnetism can emerge, strongly influencing the behavior of electron spin and orbital motion. nsf.gov This newly discovered magnetic state underscores the profound impact nickel can have on iridium ions at their interface. nsf.gov

The substrate can also be used to template the growth of nanoclusters. For example, regularly sized Ni nanoclusters have been grown on a graphene Moiré on Rh(111). aip.org Deposition at low temperatures (150 K) leads to the preferential nucleation of monodispersed nanoclusters at specific sites of the Moiré superstructure. aip.org However, increasing the coverage does not necessarily lead to long-range ordering. aip.org Room temperature deposition results in flat, triangular-shaped islands that align with the Moiré registry. aip.org The deposition temperature is a key parameter for controlling the shape and size, and consequently, the magnetic properties of the nanoparticles. aip.org

The stability of these nanoclusters is also a concern, as materials like nickel are susceptible to oxidation. arxiv.org Partially oxidized nickel nanoparticles can exhibit exchange bias, a phenomenon where the ferromagnetic component (nickel) is exchange-coupled with an antiferromagnetic component (nickel oxide) at the interface. arxiv.org This property is not only useful for spintronic devices but also for probing the interface itself. arxiv.org

Table 1: Magnetic Properties of Transition Metal Nanoclusters on Various Substrates This table is generated based on qualitative findings from the cited research and provides a conceptual overview.

Nanocluster Substrate Key Magnetic Characteristics Reference
Ni Ir(111) Strong tendency towards noncollinear magnetism. researchgate.net researchgate.net
Fe Ir(111) Atomic spin magnetic moments decrease with coordination; strong isotropic exchange interaction. researchgate.net researchgate.net
Co Ir(111) Atomic spin magnetic moments decrease with coordination; strong isotropic exchange interaction. researchgate.net researchgate.net
Ni Graphene/Rh(111) Magnetic anisotropy depends on shape and size, controllable by deposition temperature. aip.org aip.org
Ni (partially oxidized) Arbitrary Exhibits exchange bias due to coupling between ferromagnetic Ni and antiferromagnetic Ni-oxide. arxiv.org arxiv.org

Spintronic Applications and Materials Design

Development of Iridium-Nickel Based Materials for Advanced Spintronics

The unique properties arising from the iridium-nickel interface are being explored for the development of advanced spintronic devices. nsf.gov Spintronics, or spin electronics, utilizes the intrinsic spin of electrons, in addition to their charge, to carry information, offering a path to more efficient data storage and processing. intuitivetutorial.com

A significant area of research is in synthetic antiferromagnets (SAFs), which are crucial for practical applications. An iridium spacer layer can be used to modulate the interlayer exchange coupling (IEC) and perpendicular magnetic anisotropy in a SAF. aps.org The thickness of the iridium layer is a pivotal parameter in tuning the strength of the IEC. aps.org Studies have identified a critical iridium thickness of 1.4 nm; beyond this, full magnetization switching is achieved, while thinner layers result in partial or no switching due to insufficient spin current. aps.org The symmetric SAF structure has been shown to exhibit superior switching performance compared to asymmetric structures, which is attributed to the elimination of spin current cancellation between Pt and Ir layers. aps.org These findings provide essential guidelines for designing high-efficiency spintronic devices. aps.org

The development of materials for spintronics also focuses on creating flexible and sustainable devices. Research has demonstrated the creation of complex and bendable Co/Ni-based heterostructures with a reduced content of critical platinum group metals on flexible tapes. cnr.it These flexible synthetic antiferromagnets with perpendicular magnetic anisotropy show promise for applications in wearable electronics, robotics, and biomedicine. cnr.it

Graphene-Metal Interfaces for Spin-Dependent Transport (e.g., Graphene-Nickel, Graphene-Iridium)

Graphene's unique electronic properties and long spin diffusion lengths make it a highly promising material for spintronics. nih.gov The interface between graphene and ferromagnetic metals like nickel is critical for efficient spin injection and transport. A theoretical study predicts that perfect spin filtering can be achieved at a nickel(111)-graphene interface, where only minority spin electrons are able to conduct through the graphene. utwente.nl This could lead to currents with very high spin polarization. utwente.nl

However, the strong interaction between graphene and nickel can disrupt graphene's electronic structure. nih.gov To mitigate this, a monolayer of gold (Au) can be intercalated at the interface, acting as a barrier. nih.govresearchgate.net This modification helps to preserve the spin transport properties of graphene. nih.gov Another approach involves using a single layer of graphene to passivate nickel electrodes, protecting them from oxidation while still allowing for spin-polarized electron flow. aip.orgacs.org

The graphene-iridium interface has also been studied. The intercalation of cobalt thin films at the graphene/Ir(111) interface results in a system with perpendicular magnetic anisotropy. dntb.gov.uaresearchgate.net The properties of this interface are influenced by factors such as the rotational domains of the graphene. researchgate.net

Furthermore, combining these materials in heterostructures can lead to enhanced spintronic effects. For example, incorporating an epitaxial graphene monolayer between iron and platinum layers in an Ir/Fe/graphene/Pt stack has been shown to increase the spin-to-charge current conversion by a remarkable thirty-four-fold. researchgate.net This enhancement is attributed to asymmetric Rashba contributions from the differently hybridized top and bottom graphene interfaces. researchgate.net

Table 2: Properties of Graphene-Metal Interfaces for Spintronics This table summarizes key findings and proposed functionalities of different graphene-metal interfaces.

Interface Key Feature/Phenomenon Potential Application Reference
Graphene/Nickel(111) Perfect spin filtering of minority spin electrons. utwente.nl High spin polarization current source. utwente.nl utwente.nl
Graphene/Au/Nickel Au monolayer prevents destruction of graphene's electronic structure. nih.govresearchgate.net Improved graphene spin filter. researchgate.net nih.govresearchgate.net
Graphene/Cobalt/Iridium(111) Perpendicular magnetic anisotropy. dntb.gov.uaresearchgate.net Magnetic data storage. dntb.gov.uaresearchgate.net
Ir/Fe/Graphene/Pt Thirty-four-fold increase in spin-to-charge conversion. researchgate.net Efficient spin-charge interconverters for memory and logic. researchgate.net researchgate.net
Graphene on W_S_2 Substrate-induced spin-orbit coupling in graphene. aps.org Electric-field control of spin properties. aps.org aps.org

Antiferromagnetic Materials as Alternatives in Spintronic Devices

Antiferromagnetic (AFM) materials, where adjacent atomic magnetic moments align in an antiparallel fashion resulting in no net magnetization, are gaining significant attention in spintronics. intuitivetutorial.com Their robustness against external magnetic fields and potential for faster switching speeds make them promising for high-density data storage and other advanced applications. intuitivetutorial.com

Traditionally, iridium-manganese (Ir-Mn) alloys have been the most commonly used antiferromagnets in devices like spin-valve read heads due to their corrosion resistance and reliable magnetic pinning of adjacent ferromagnetic layers. researchgate.net However, iridium is a scarce and expensive element. researchgate.net This has spurred research into alternative antiferromagnetic materials.

One promising class of materials is Heusler alloys. Mn-based Heusler alloys, in particular, have shown robustness against atomic disorder and a large pinning strength comparable to that of Ir-Mn. researchgate.net For instance, MnN/Fe bilayers have demonstrated an exchange bias that satisfies the requirements for replacing Ir-Mn. researchgate.net Further engineering of these alloys could lead to their widespread adoption in spintronic devices. researchgate.net

Synthetic antiferromagnets based on Co/Ni multilayers are also being developed as a way to reduce the reliance on platinum group metals. cnr.it These materials can be fabricated on flexible substrates, opening up possibilities for novel, sustainable, and flexible spintronic devices. cnr.it The use of such alternative materials is crucial for the future miniaturization and sustainable development of spintronics technology. researchgate.net

Computational and Theoretical Investigations of Iridium Nickel Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively to investigate the ground-state electronic properties of materials. For Ir-Ni systems, DFT calculations have been pivotal in elucidating the fundamental interactions that govern their catalytic and magnetic behaviors.

DFT studies have been instrumental in mapping the electronic landscape of Ir-Ni alloys. A key finding is the significant hybridization between the 5d orbitals of iridium and the 3d orbitals of nickel. researchgate.net This d-d hybridization is crucial for the formation of bonding and antibonding states, which dictates the electronic structure near the Fermi level and, consequently, the material's properties. nih.gov

In systems like IrNi core-shell nanoparticles, DFT calculations show that a nickel core induces contraction in the iridium shell. This geometric effect modifies the electronic structure of the surface Ir atoms, making them more metallic and less reactive towards hydroxide (B78521) formation, which can be beneficial for certain catalytic reactions. researchgate.net Furthermore, investigations into Ir-based Heusler alloys, such as Ir₂YSi (where Y can be Ni), have revealed that the electronic structure and stability are highly dependent on the specific atomic arrangement (e.g., L2₁ structure). researchgate.netiastate.edu For the Ir₂NiSi composition, calculations predict a non-magnetic ground state, a direct consequence of its specific electronic configuration. researchgate.net

The interaction between metal d-orbitals and adsorbate p-orbitals is a central concept in catalysis. mdpi.com The energy of the d-band center relative to the Fermi level is often used as a descriptor for catalytic activity. frontiersin.org DFT calculations can precisely determine these electronic features, revealing how the combination of iridium and nickel modulates the d-band structure to optimize interactions with reaction intermediates. frontiersin.orgresearchgate.net In IrO₂, a compound relevant to the oxidized surface of Ir-Ni catalysts, DFT has shown that the t₂g orbitals, often neglected, play a significant role in defining the electronic structure and catalytic activity. researchgate.net

Table 1: Summary of DFT Findings on Electronic Properties of Ir-Ni Systems

SystemKey DFT FindingImplicationReference
Ir-Ni AlloysStrong hybridization between Ir 5d and Ni 3d orbitals.Modifies electronic states near the Fermi level, influencing stability and reactivity. researchgate.net
IrNi Core-Shell NanoparticlesNi-core induces lattice contraction and a more metallic Ir shell.Enhances activity for reactions like hydrogen oxidation by reducing surface reactivity to poisoning species. researchgate.net
Ir₂NiSi Heusler AlloyStable in the L2₁ crystal structure with a non-magnetic ground state.Provides specific predictions for phase stability and magnetic properties. researchgate.net
IrO₂ (Model Surface)t₂g orbitals have a greater effect on the electronic structure than previously thought.Offers a more refined understanding of the active sites on oxidized iridium surfaces. researchgate.net

DFT is a cornerstone for investigating reaction mechanisms on catalyst surfaces, particularly for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are critical for water splitting. nih.govfrontiersin.org By calculating the Gibbs free energy (ΔG) of adsorbed intermediates (*OH, *O, *OOH for OER; *H for HER), DFT can map out the entire reaction energy landscape. acs.orgresearchgate.net

For the OER, the conventional adsorbate evolution mechanism (AEM) involves four concerted proton-electron transfer steps. mdpi.com The free energies of the oxygen-containing intermediates are often linearly related (scaling relations), which imposes a theoretical limit on the minimum achievable overpotential. frontiersin.org DFT calculations on Ir-Ni systems aim to understand how the presence of nickel can modulate the adsorption energies to break these scaling relations or lower the energy of the rate-determining step. For instance, studies on IrRuNi have shown that while nickel incorporation increases the electrochemically active surface area, DFT calculations on model surfaces did not show an improvement in the intrinsic OER activity of the hollandite phase compared to the rutile structure. acs.org This highlights the interplay between intrinsic activity, which DFT can probe, and other factors like surface morphology.

In the context of the HER, the ideal catalyst should have a hydrogen adsorption free energy (ΔGH) close to zero. DFT calculations have been used to screen different active sites on Ir-Ni catalysts. For IrNi core-shell nanoparticles, the modified electronic structure of the Ir shell leads to optimized hydrogen binding, contributing to higher activity for hydrogen-related reactions. researchgate.net Theoretical studies have successfully used ΔGH as a descriptor to predict HER activity on various materials, a method directly applicable to Ir-Ni surfaces. frontiersin.org

Table 2: Calculated Overpotentials and Rate-Determining Steps for OER on Various Catalysts from DFT

Catalyst SurfaceRate-Determining Step (RDS)Calculated Theoretical Overpotential (η)Reference
RuO₂(110)O* + H₂O → OOH* + H⁺ + e⁻0.37 V case.edu
IrO₂(110)OH* → O* + H⁺ + e⁻0.56 V case.edu
RuO₂@IrO₂(110) Core-ShellOH* → O* + H⁺ + e⁻0.48 V case.edu
Fe-site on FeTa₂O₆(100)O* + H₂O → OOH* + H⁺ + e⁻0.62 V researchgate.net

Note: This table provides examples of DFT calculations on relevant oxide systems to illustrate the methodology. Data for specific Ir-Ni alloy surfaces can vary based on composition and structure.

DFT calculations are also crucial for predicting the magnetic properties of materials before their synthesis. By comparing the total energies of different magnetic configurations (e.g., ferromagnetic, antiferromagnetic, non-magnetic), the magnetic ground state can be determined. iastate.edu

For Ir-Ni systems, particularly in the context of Heusler alloys, DFT has been used to predict their magnetic behavior. First-principles calculations for the full Heusler alloy series Ir₂YSi (where Y = Sc to Ni) predicted that the Ir₂VSI, Ir₂CrSi, Ir₂MnSi, Ir₂FeSi, and Ir₂CoSi alloys are ferromagnetically stable. researchgate.net In contrast, the Ir₂ScSi, Ir₂TiSi, and Ir₂NiSi alloys were found to be non-magnetic in their stable L2₁ structure. researchgate.net The magnetism in the ferromagnetic alloys arises from the spin-splitting of energy states around the Fermi level, driven by the strong d-d hybridization between the 3d electrons of the Y-site atom and the 5d electrons of the Ir atoms. researchgate.net

The accuracy of these predictions can depend on the chosen exchange-correlation functional. For some transition metal oxides, standard functionals like the generalized gradient approximation (GGA) may fail to predict the correct magnetic state. In such cases, more advanced methods like DFT+U (which adds a Hubbard U term to account for strong on-site Coulomb interactions) or hybrid functionals are employed. acs.orgias.ac.in For example, studies on IrO₂ have shown that while GGA predicts a non-magnetic ground state, hybrid functionals predict a weak ferromagnetic state. researchgate.netacs.org These insights are vital for understanding potentially complex magnetic behaviors in oxidized or multicomponent Ir-Ni systems.

Molecular Dynamics and Monte Carlo Simulations

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the dynamic behavior and thermodynamic properties of atomic systems over time.

MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe processes like diffusion, phase transitions, and nanoparticle coalescence in real-time. acs.org For instance, MD simulations have been used to monitor the thermal segregation process during the annealing of IrNi nanoparticles, confirming the formation of stable Ir shells over an IrNi alloy core. researchgate.net These simulations provide kinetic and mechanistic insights that are inaccessible to static DFT calculations.

MC simulations, on the other hand, use statistical methods to explore the configuration space of a system and determine equilibrium properties. Hybrid MD/MC methods are particularly powerful for studying alloys, where they can predict temperature-dependent chemical ordering and phase stability. arxiv.orglneg.pt Such simulations can be used to predict the most stable arrangement of atoms in an Ir-Ni alloy at a given temperature, guiding synthesis efforts towards thermodynamically favored structures. For example, simulations on multicomponent alloys have shown that MC methods can predict phase separation into distinct bcc and fcc structures, which may align more closely with experimental results than MD alone. lneg.pt

Machine Learning and Quantitative Structure-Activity Relationship (QSAR) Approaches

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate materials discovery by learning from existing data. acs.org When combined with high-throughput DFT calculations, ML models can rapidly predict material properties without the need for computationally expensive simulations for every new candidate. acs.org

For Ir-Ni systems, ML can be applied to design catalysts with enhanced activity. nih.gov The general workflow involves generating a large dataset of candidate materials using DFT, calculating relevant features (descriptors), and then training an ML model to find a relationship between these descriptors and the target property (e.g., catalytic activity, stability). This approach can screen vast compositional and structural spaces to identify promising Ir-Ni candidates for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) models represent a specific application of this data-driven approach. QSAR has been successfully used to build predictive models for the optical and photophysical properties of iridium complexes, demonstrating the potential of the methodology. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net In these studies, molecular descriptors are calculated from the optimized structures and used to train a model that can predict properties like emission wavelengths with high accuracy. researchgate.netchemrxiv.org This framework is directly transferable to the study of Ir-Ni catalysts, where descriptors derived from DFT (e.g., d-band center, adsorption energies, coordination numbers) can be used to build QSAR models for predicting catalytic performance. acs.org

Advanced Material Characterization and Interfacial Science

Spectroscopic Techniques for Surface and Electronic State Analysis

Spectroscopic methods are indispensable for probing the electronic structure and surface chemistry of iridium-nickel alloys, which are critical determinants of their catalytic and magnetic properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of Ir-Ni alloys, XPS is crucial for determining the oxidation states of iridium and nickel and understanding the electronic interactions between them.

Studies have shown that in bimetallic Ir-Ni catalysts, the oxidation state of iridium is a key factor. For instance, iridium has been observed in the +4 oxidation state, characterized by the Ir 4f7/2 and 4f5/2 doublet with binding energies typically between 61.1-62.0 eV and 64.9-65.9 eV, respectively. mdpi.com The presence of nickel can influence the electronic structure of iridium, sometimes leading to shifts in the Ir 4f peak positions to higher binding energies. mmu.ac.uk This indicates an electronic modification of iridium by nickel.

The surface composition of Ir-Ni alloys, as determined by XPS, can differ from the bulk composition. For example, in some preparations of NiMo nanoparticles, an enrichment of Ni on the surface was observed. mdpi.com Similarly, the surface distribution of Ir and Ni in mixed oxides can vary depending on the synthesis method, which in turn affects their catalytic performance. cardiff.ac.uk For instance, a homogeneous distribution of iridium and nickel can lead to different catalytic behavior compared to a layered structure. cardiff.ac.uk

The analysis of XPS data can also provide insights into the removal of capping agents used during nanoparticle synthesis. nih.gov The presence and removal of carbon-containing species can be monitored, which is essential for preparing clean and active catalyst surfaces. nih.gov

Below is a data table summarizing representative XPS findings for Ir-Ni systems:

Material SystemKey XPS FindingsReference
IrNi/La2O3 CatalystIridium found in +4 oxidation state. mdpi.com
IrNi Thin Film AlloysIr 4f peaks shift to higher binding energies in alloys. mmu.ac.uk
IrNi Mixed OxidesSurface composition depends on synthesis, affecting catalysis. cardiff.ac.uk
IrNi NanoparticlesXPS used to monitor removal of capping agents. nih.gov
IrO2/Ir(Ni)/GCAnalysis of Ir 4f and Ni 2p reveals various oxidation states. researchgate.net
NiIr NanochainsXPS confirms the presence of metallic Ni and Ni2+. rsc.org

X-ray Absorption Near-Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near-Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local geometric and electronic structure of matter. arxiv.org XANES provides information on the oxidation state and coordination chemistry of the absorbing atom, while EXAFS reveals details about the number, type, and distance of neighboring atoms.

In the study of Ir-Ni materials, XAS is particularly valuable for understanding the atomic-level structure. For instance, in situ and ex-situ XAS studies on NiFeIr oxyhydroxides have demonstrated that iridium acts as a modulator in the 3d metal oxyhydroxide framework, creating a local environment that facilitates electron transfer. rsc.org The element-specific nature of XAS allows for the separate analysis of the Ir and Ni environments. asminternational.org

XANES spectra at the Ir L3-edge and Ni K-edge can reveal the oxidation states of these elements within the alloy. For example, in IrRuNi samples, XANES showed that the material was more oxidized compared to an IrRu sample. researchgate.net Operando XAS studies have been used to follow the changes in the electronic structure of iridium species during electrochemical reactions, indicating the oxidation of Ir3+ to higher oxidation states like Ir4+ and potentially Ir5+ or Ir6+ under reaction conditions. cardiff.ac.uknih.gov

EXAFS analysis provides detailed information about the local coordination environment. In amorphous (NixPt100−x)75P25 alloys, a related system, EXAFS revealed the existence of different subshells for various atomic pairs, indicating a high degree of structural disorder. aps.org For Ir-Ni systems, EXAFS can be used to determine the coordination numbers and interatomic distances, providing insights into the degree of alloying and the presence of any phase segregation. stanford.edu

The following table presents a summary of findings from XAS studies on Ir-Ni and related systems:

TechniqueMaterial SystemKey FindingsReference
XANESIrRuNiSample is more oxidized than IrRu. researchgate.net
Operando XASIrNi-LY CatalystIr3+ oxidizes to higher states under OER conditions. cardiff.ac.uk
XAS & VB-XPSNiFeIr OxyhydroxidesIr modulates the electronic structure of the 3d metal framework. rsc.org
EXAFSAmorphous (NixPt100−x)75P25Evidence of separate subshells for different atomic pairs. aps.org
XASFeNi AlloyProbed the structural evolution during mechanical alloying. stanford.edu

UV/Vis Spectroscopy for Precursor Investigation

UV/Vis spectroscopy is a valuable tool for investigating the precursor solutions used in the synthesis of iridium-nickel materials. canterbury.ac.nz It allows for the monitoring of the chemical species present in the solution and can track changes that occur during the synthesis process, such as the deposition of one metal onto another.

For example, in the spontaneous deposition of iridium onto nickel substrates, UV/Vis spectroscopy was used to follow the changes in the iridium precursor solution. canterbury.ac.nz By comparing the spectra of solutions before and after the deposition process, it was possible to infer the extent of iridium deposition. The increase in absorbance at specific wavelengths can also indicate the presence of dissolved Ni2+ ions in the solution, providing further evidence for the deposition mechanism. canterbury.ac.nz

The technique is also used to monitor the formation of bimetallic nanocrystals. growingscience.com The appearance of a single new absorption peak, rather than two separate peaks for the individual metals, can confirm the formation of an alloyed nanostructure. researchgate.net The position and shape of the UV-Vis absorption bands can be influenced by the size, shape, and composition of the nanoparticles.

The table below summarizes the application of UV/Vis spectroscopy in the study of Ir-Ni synthesis:

ApplicationKey FindingsReference(s)
Monitoring Iridium DepositionConfirmed changes in the precursor solution due to the deposition process. canterbury.ac.nz
Characterizing Nanocrystal FormationA single absorption peak indicates the formation of bimetallic nanoparticles. growingscience.comresearchgate.net
Investigating Precursor StabilityMonitored the aging of precursor solutions to distinguish from deposition-related changes. canterbury.ac.nz

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Adsorbate Characterization

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a surface-sensitive technique ideal for studying powdered samples, such as catalysts, to characterize adsorbed species on their surfaces. swri.org It provides valuable insights into reaction mechanisms and surface chemistry by identifying the vibrational modes of molecules interacting with the catalyst surface. wikipedia.org

In the context of iridium-based catalysts, DRIFTS has been used to study the adsorption and desorption of molecules like hydrogen. For an Ir/SiO2 catalyst, DRIFTS identified different surface species of adsorbed hydrogen, revealing their distinct adsorption and desorption behaviors at various temperatures. researchgate.net This information is crucial for understanding the catalytic activity of these materials in hydrogenation reactions.

While direct DRIFTS studies on Ir-Ni for adsorbate characterization are not extensively detailed in the provided context, the principles of the technique are broadly applicable. For instance, it could be employed to study the adsorption of reactants like CO on Ir-Ni surfaces to understand poisoning effects or reaction pathways in catalysis. The technique's ability to be used in-situ allows for the monitoring of surface species under reaction conditions, providing dynamic information about the catalytic process. swri.org

Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the morphology, size, and distribution of iridium-nickel materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology, size, and structure of iridium-nickel alloys and nanoparticles. mdpi.com

SEM provides high-resolution images of the surface topography of materials. It has been used to examine the morphology of Ir-Ni thin films, revealing details about their uniformity and structure. rsc.orgresearchgate.net For example, SEM images of NiIr nanochain arrays grown on Ni foam show a uniform growth of interconnected nanoparticles. rsc.org SEM can also be used to observe changes in surface morphology after processes like etching. researchgate.net

TEM offers even higher resolution, allowing for the visualization of individual nanoparticles and even atomic lattices. TEM has been instrumental in determining the size, shape, and crystalline structure of Ir-Ni nanoparticles. nih.gov For instance, in situ TEM allows for the real-time observation of nanoparticle growth and structural changes under reaction conditions. nih.govacs.org Studies on Ir-Ni catalysts have used TEM to confirm the formation of bimetallic nanoparticles and to assess their size distribution and dispersion on a support material. nih.gov High-resolution TEM (HRTEM) can further reveal the crystalline structure and identify defects within the nanoparticles. researchgate.net

The combination of SEM and TEM with energy-dispersive X-ray spectroscopy (EDS) allows for elemental mapping, confirming the distribution of iridium and nickel within the material. csic.es This is crucial for verifying the formation of a homogeneous alloy or identifying any phase segregation.

The following table summarizes the applications of SEM and TEM in the characterization of Ir-Ni materials:

TechniqueMaterial SystemKey FindingsReference(s)
SEMNiIr Nanochain ArraysUniform growth of interconnected nanochains on Ni foam. rsc.org
TEMIrNi NanoparticlesDetermination of particle size, growth, and crystallinity. nih.gov
SEM/TEMIr-Ni Thin FilmsCharacterization of surface morphology and alloy composition. researchgate.netresearchgate.net
In Situ TEMNickel NanoparticlesReal-time observation of nanoparticle growth and sintering. nih.govacs.org
HRTEMNickel NanoparticlesIdentification of polycrystalline structure and defects. researchgate.net
STEM-EDSIrNiOx/ATOHomogeneous distribution of Ir and Ni on the support. csic.es

Atomic Force Microscopy (AFM) for Surface Topography and Pattern Fidelity

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of iridium-nickel (Ir-Ni) materials at the nanoscale. It provides high-resolution, three-dimensional images of the surface topography, enabling detailed analysis of surface roughness and the fidelity of any patterned structures. google.comlambdaphoto.co.uknih.gov

In the context of Ir-Ni thin films, AFM has been employed to examine surface morphology and its relationship with deposition parameters. For instance, studies on sputtered iridium films have utilized AFM to assess surface topography and roughness. spiedigitallibrary.orgresearchgate.net One study achieved an iridium film with a surface roughness of 5.0 ± 0.5Å, as measured by X-ray reflectivity and confirmed by AFM. spiedigitallibrary.orgresearchgate.net The ability to control and accurately measure surface roughness is critical, as it can significantly influence the material's properties and performance in various applications.

Furthermore, AFM is instrumental in evaluating the fidelity of pattern transfer onto Ir-Ni and related alloy surfaces. researchgate.netnist.gov For applications requiring micro- or nano-patterning, AFM can verify the accuracy and uniformity of the fabricated features. This is particularly relevant in fields like magnetic storage media and microelectronics, where cobalt/chromium and nickel alloys are often used. google.com The technique can reveal subtle but critical defects in the pattern, such as incomplete etching or material redeposition, which could compromise device performance.

Table 1: AFM Surface Roughness Data for a Thin Iridium Film
ParameterValue
MaterialIridium Thin Film
Thickness15.8 nm
Surface Roughness (RMS)5.0 ± 0.5 Å
Measurement TechniqueX-ray Reflectivity (XRR) & Atomic Force Microscopy (AFM)

This table presents data on the surface roughness of a specific iridium thin film as determined by XRR and corroborated by AFM, highlighting the low surface roughness achieved. spiedigitallibrary.orgresearchgate.net

Electrochemical Characterization Techniques

Electrochemical methods are vital for understanding the performance of iridium-nickel compounds, especially in catalytic applications.

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of Ir-Ni materials. By sweeping the potential of an Ir-Ni electrode and measuring the resulting current, CV can identify the potentials at which oxidation and reduction reactions occur. For Ir-Ni catalysts, CV provides insights into the formation of active oxide species on the surface and the stability of the material under electrochemical cycling. researchgate.netcanterbury.ac.nz In some cases, the cyclic voltammograms of iridium-coated nickel electrodes show distinct redox peaks that are not present on pure nickel, indicating a modification of the nickel surface by the iridium. canterbury.ac.nz

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that provides information about the electrode-electrolyte interface. confex.comiapchem.org By applying a small sinusoidal voltage perturbation and measuring the current response over a range of frequencies, EIS can be used to model the interface as an equivalent electrical circuit. confex.com This allows for the determination of parameters such as charge transfer resistance, which is related to the kinetics of the electrochemical reactions, and double-layer capacitance, which is related to the electrochemically active surface area (ECSA). acs.orgnanoge.orgresearchgate.net For Ir-Ni electrocatalysts, EIS is crucial for evaluating their efficiency and understanding the mechanisms of reactions like the oxygen evolution reaction (OER). researchgate.netnih.govresearchgate.net

Table 2: Electrochemical Performance of Ir-Ni Thin Films for the Hydrogen Evolution Reaction (HER)
Film CompositionTafel Slope (mV dec⁻¹)Apparent Activation Energy (kJ mol⁻¹)
Ir₄₂Ni₅₈--
Ir₈₀Ni₂₀--
Ir₈₈Ni₁₂40-497.1

This table summarizes the high electrocatalytic activity of various iridium-nickel thin films for the HER in alkaline solution, as characterized by their low Tafel slopes and the activation energy for the most efficient composition. ingentaconnect.com

Rotating Disk Electrode (RDE) Measurements for Catalytic Activity

The Rotating Disk Electrode (RDE) technique is a standard method for evaluating the intrinsic catalytic activity of materials like Ir-Ni alloys for reactions such as the oxygen evolution reaction (OER). nih.govacs.orgmdpi.com By rotating the electrode at various speeds, the mass transport of reactants to the electrode surface can be precisely controlled, allowing for the separation of kinetic and mass-transport limited currents.

Studies have shown that the addition of nickel to iridium-based catalysts can significantly enhance their OER activity. For example, an IrRu-supported catalyst synthesized with nickel exhibited a mass activity of up to 360 mA mgPGM–1 at 1.5 V vs RHE, which is substantially higher than that of a similar catalyst without nickel (140 mA mgPGM–1) and commercial IrOₓ benchmarks (10–50 mA mgIr–1). nih.govacs.org The enhancement is attributed to factors such as the formation of smaller, more dispersed catalyst particles. nih.govacs.org RDE measurements are critical for quantifying these improvements in catalytic activity and for comparing the performance of different catalyst formulations. rsc.org

Table 3: OER Mass Activity of IrRu Catalysts with Varying Nickel Content
Target Ni Loading (wt %)Mass Activity at 1.5 V vs RHE (mA mgPGM⁻¹)
0140
0.1270
2360
20200

This table illustrates the significant impact of nickel addition on the OER mass activity of IrRu-supported catalysts, with an optimal performance observed at 2 wt% Ni. nih.govacs.org

Interfacial Diffusion and Phase Formation Studies

The behavior of the interface between iridium and nickel is crucial for the long-term stability and performance of composite materials, especially at elevated temperatures.

Kirkendall Effect in Nickel-Containing Interfaces

The Kirkendall effect describes the movement of the interface between two different metals due to unequal diffusion rates of the metal atoms. wikipedia.org In nickel-containing systems, this effect is often observed. For example, in diffusion couples of platinum and copper, the faster diffusion of copper into platinum leads to the formation of voids on the copper side of the interface, a manifestation of the Kirkendall effect. ingentaconnect.com The use of a nickel base or an electrodeposited nickel interlayer can mitigate this issue due to the lower diffusion coefficient of nickel compared to copper. ingentaconnect.com

In the context of Ir-Ni systems, while specific studies focusing solely on the Kirkendall effect in this binary system are less common, the principles apply. The relative diffusion rates of iridium and nickel will dictate the movement of the interface and the potential formation of Kirkendall voids. Research on more complex systems, such as Pt-Ir coatings on Ni-Al-Cr alloys, has shown that iridium diffuses slower than platinum, which can reduce the formation of Kirkendall voids at the interface. inta-csic.esresearchgate.net This suggests that in an Ir-Ni couple, the relative diffusion rates would similarly govern interfacial stability.

Diffusion-Induced Recrystallization Phenomena at Interfaces

Diffusion-induced recrystallization (DIR) is a phenomenon where the interdiffusion of two metals leads to the formation of new, recrystallized grains with different compositions. iaea.orgresearchgate.net This process can occur at interfaces where there is a significant chemical driving force and is often associated with grain boundary migration.

In nickel-based systems, DIR has been observed in various diffusion couples, such as Ni/Pd and Ni/W. iaea.orgsciencedaily.com For instance, at the interface between nickel and tungsten, a DIR region characterized by elongated columnar grains forms, facilitating the diffusion of tungsten atoms into the nickel matrix. sciencedaily.com The formation of such recrystallized zones can significantly alter the mechanical and physical properties of the interfacial region. Studies on NiO have also demonstrated that changing the chemical environment can induce recrystallization at the surface, which is interpreted as a form of DIR driven by the free energy of mixing defects. osti.gov While direct studies of DIR in the Ir-Ni system are not prevalent in the provided search results, the fundamental principles suggest that it could be a relevant phenomenon, particularly during high-temperature processing or service, influencing the microstructure and stability of the interface.

Emergent Applications and Future Research Directions

Electrically Tunable Optical Materials (e.g., Electrochromic Devices)

Iridium-nickel oxides are emerging as promising materials for electrochromic devices, commonly known as "smart windows," which can change their transparency in response to an electrical voltage. These materials offer the potential for significant energy savings and enhanced comfort in buildings.

While nickel oxide (NiO) is often used as a counter electrode in electrochromic devices, it can degrade after repeated electrochemical cycles. mdpi.comresearchgate.net The incorporation of iridium into nickel oxide films has been shown to dramatically improve their durability, extending their operational lifetime to over 10,000 cycles in a lithium-ion conducting electrolyte. researchgate.net This enhancement is attributed to the retention of the face-centered cubic (fcc) structure of NiO even after the addition of iridium, with the crystallinity of the films improving with electrochemical cycling. researchgate.net

In comparative studies, electrochromic devices using an iridium oxide (IrO2) counter electrode demonstrated superior performance over those with a nickel oxide counter electrode. mdpi.comresearchgate.net The IrO2-based device exhibited a greater change in optical transmittance (ΔT) of 50% compared to 32% for the NiO-based device at a wavelength of 633 nm. mdpi.comresearchgate.net Furthermore, the IrO2 device showed faster switching times, with a coloring time of 4.8 seconds and a bleaching time of 1.5 seconds. mdpi.comresearchgate.net After 1000 cycles, the IrO2 device retained 96% of its original transmittance modulation, significantly outperforming the NiO device, which retained only 78%. mdpi.com

The improved performance of iridium-containing devices is linked to higher diffusion coefficients and a filamentary interfacial structure that facilitates the movement of lithium ions between the electrodes and the electrolyte. mdpi.com The oxides of both iridium and nickel are among the transition metal oxides that exhibit the most intense electrochromic color changes. cambridge.org

Electrode MaterialTransmittance Modulation (ΔT) at 633 nmDurability (after 1000 cycles)Coloring Time (s)Bleaching Time (s)
IrO₂ 50%96%4.81.5
NiO 32%78%--
Data from a comparative study of electrochromic devices. mdpi.comresearchgate.net

Nanoimprint Lithography Molds with Enhanced Durability

Nanoimprint lithography (NIL) is a high-throughput, cost-effective technique for fabricating nanostructures. mdpi.com However, traditional silicon molds are brittle and prone to damage. aip.orgdntb.gov.ua While nickel molds offer an improvement, they can also suffer from fabrication and durability issues. aip.org

A promising solution involves the creation of composite molds made of iridium and nickel. aip.org In this process, a thin, smooth layer of iridium is deposited onto a nickel substrate using atomic layer deposition. aip.org This method has been used to create large-area nanohole array molds capable of producing high-fidelity 70 nm pillar arrays on polycarbonate films with minimal defects. aip.org These iridium-nickel composite molds have demonstrated excellent durability over 100 imprint cycles, making them suitable for the mass production of large-area nanostructures. aip.org The use of metallic molds like nickel and iridium-nickel composites resolves the fragility issues associated with silicon molds. tekniker.es

Sensing Technologies (e.g., Hydrazine (B178648) Sensors)

Iridium-nickel alloys have shown significant potential in the development of highly sensitive and selective chemical sensors, particularly for the detection of hydrazine. rsc.orgoup.com Hydrazine is a highly toxic compound, making its detection crucial in various industrial and agricultural settings. researchgate.netnih.gov

Bimetallic nickel-iridium nanocatalysts have been developed that can achieve the complete decomposition of hydrous hydrazine with 100% hydrogen selectivity at room temperature. rsc.org The alloying of nickel with iridium creates highly active catalysts for this process. rsc.org The efficiency of these catalysts is further enhanced by the use of surfactants, which prevent the agglomeration of nanoparticles. rsc.org

The surface structure and electronic properties of these catalysts are key to their performance. oup.com The addition of nickel to iridium weakens the surface bonding of nitrogen-containing species, which is a critical step in the decomposition of hydrazine. oup.com This synergistic effect between the two metals leads to enhanced catalytic activity. oup.com Research has also explored the use of nickel-cobalt-graphene oxide composites for hydrazine sensing, which benefit from the mixed valance of nickel and cobalt ions for rapid electron transfer. researchgate.net

CatalystApplicationKey Finding
Bimetallic Nickel-Iridium Nanocatalysts Hydrazine DecompositionAchieves 100% H₂ selectivity at room temperature. rsc.org
Iridium-Nickel Alloy on Alumina Support Gas-Phase Hydrazine DecompositionAlloying enhances H₂ production by weakening surface bonding of nitrogen species. oup.com

Design Principles for High-Performance Iridium-Nickel Compounds

The development of high-performance iridium-nickel compounds for applications such as electrocatalysis hinges on understanding and controlling their structural and electronic properties at the nanoscale. osti.govacs.org Key design principles focus on creating novel structures with well-defined morphologies and high surface areas. researchgate.net

One successful strategy involves using nickel nanostructures as templates for the growth of iridium nanoparticles. researchgate.net By subsequently etching away the nickel core, a hollow nanoframe of iridium-nickel is formed. researchgate.net This process has been shown to significantly enhance the catalytic activity for the oxygen evolution reaction (OER) in acidic media, with a 29-fold increase in iridium mass activity compared to commercial iridium catalysts. researchgate.net The etching process is crucial as it controls the formation of hydroxide (B78521) species on the iridium surface, which in turn affects performance. researchgate.net

Another important design consideration is the impact of interfacing iridium with other materials. When iridium is in an ultra-thin film and interfaced with nickel-based layers, it can "lose its identity," and its electrons behave in unexpected ways. nsf.gov This can lead to the emergence of unusual magnetic states at the interface, which is significant for the development of new quantum materials. nsf.gov

The composition and distribution of the elements within the alloy also play a critical role. For instance, in iridium-nickel rhombic dodecahedra, the surface composition can self-reconstruct depending on the electrolyte, leading to enhanced OER performance. acs.org In acidic electrolytes, an iridium-skin framework is formed, while in alkaline electrolytes, a nickel-rich surface layer is observed. acs.org

Strategies for Reducing Precious Metal Loading in Iridium-Nickel Systems

Given the high cost and scarcity of iridium, a critical area of research is the development of strategies to reduce the amount of this precious metal in catalytic systems without compromising performance. mdpi.comsfa-oxford.com Several promising approaches are being explored for iridium-nickel compounds.

One effective strategy is the use of core-shell structures, where a core of a less expensive material, such as a transition metal nitride, is coated with a thin shell of iridium. researchgate.net Iron, cobalt, and nickel nitrides have been investigated as core materials, with iridium/iron nitride core-shell particles showing enhanced activity and stability for the oxygen evolution reaction (OER). researchgate.net This approach not only reduces the iridium loading but can also enhance the catalytic performance. researchgate.net

Furthermore, creating nanostructured catalysts, such as hollow nanoframes, can significantly increase the mass activity of iridium, allowing for less material to be used. researchgate.net Alloying iridium with less expensive and more abundant metals like nickel is another key strategy. researchgate.net These approaches, focused on catalyst design, alloy engineering, and the use of advanced supports, are crucial for the widespread application of iridium-based technologies. sfa-oxford.com

StrategyDescriptionExample
Core-Shell Structures A core of a less expensive material is coated with a thin shell of iridium.Iridium/iron nitride (Ir/Fe₄N) core-shell particles for the oxygen evolution reaction. researchgate.net
Dispersion on Supports Iridium-nickel nanoparticles are dispersed on a high-surface-area support to maximize active sites.Mixed iridium-nickel oxy-hydroxide supported on antimony-doped tin oxide (IrNi₁Oₓ/ATO). csic.es
Nanostructuring Creating catalysts with specific morphologies, like hollow nanoframes, to increase mass activity.Iridium-nickel hollow nanoframes for the oxygen evolution reaction. researchgate.net
Alloying Combining iridium with more abundant metals like nickel to reduce the overall iridium content.Iridium-nickel alloys for various electrocatalytic applications. researchgate.net

Q & A

Q. How can researchers optimize iridium-nickel thin-film deposition parameters for minimal defect density?

  • Methodological Answer : Conduct design of experiments (DoE) with variables such as sputtering power, gas pressure, and substrate temperature. Characterize films via atomic force microscopy (AFM) for roughness and cathodoluminescence for defect density. Use machine learning algorithms to identify non-linear parameter interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.